molecular formula C24H21N3O4 B5915439 3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide

3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide

Cat. No. B5915439
M. Wt: 415.4 g/mol
InChI Key: AALQHKMSKRSZSS-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MNA-715, and it has been studied extensively for its biochemical and physiological effects. The purpose of

Mechanism of Action

The mechanism of action of MNA-715 is not fully understood, but studies have shown that it functions as an inhibitor of tubulin polymerization. Tubulin is a protein that is essential for cell division, and the inhibition of tubulin polymerization can lead to the inhibition of cell growth and division. Additionally, MNA-715 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
MNA-715 has been shown to have various biochemical and physiological effects. Studies have shown that MNA-715 can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, MNA-715 has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of Alzheimer's disease. MNA-715 has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using MNA-715 in lab experiments is its potent anti-cancer properties. MNA-715 has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer research. Additionally, MNA-715 has been shown to improve cognitive function in animal models of Alzheimer's disease, making it a potential candidate for the treatment of neurodegenerative diseases.
One of the limitations of using MNA-715 in lab experiments is its potential toxicity. Studies have shown that MNA-715 can be toxic to normal cells at high concentrations, and further research is needed to determine the optimal dosage for therapeutic use.

Future Directions

There are several future directions for research on MNA-715. One potential direction is to further investigate its anti-cancer properties and determine its efficacy in vivo. Additionally, further research is needed to determine the optimal dosage and potential side effects of MNA-715 for therapeutic use. Another potential direction is to investigate the potential applications of MNA-715 in other research fields, such as neurodegenerative diseases and infectious diseases. Overall, MNA-715 is a promising compound that has the potential to make significant contributions to various research fields.

Synthesis Methods

The synthesis method of MNA-715 involves the reaction of 3-methylbenzoyl chloride with 4-nitrobenzaldehyde in the presence of sodium hydride. The resulting product is then reacted with 4-methylphenylamine and triethylamine to form the final product, 3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide. This synthesis method has been optimized to produce high yields of MNA-715 with high purity.

Scientific Research Applications

MNA-715 has been studied extensively for its potential applications in various research fields. One of the primary research applications of MNA-715 is in the field of cancer research. Studies have shown that MNA-715 has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, MNA-715 has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that MNA-715 can improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain.

properties

IUPAC Name

3-methyl-N-[(E)-3-(4-methylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-16-6-10-20(11-7-16)25-24(29)22(15-18-8-12-21(13-9-18)27(30)31)26-23(28)19-5-3-4-17(2)14-19/h3-15H,1-2H3,(H,25,29)(H,26,28)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALQHKMSKRSZSS-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[(E)-3-(4-methylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

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